N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide is a chemical compound that belongs to the class of tetrahydroquinoline derivatives. This compound is characterized by its unique structure, which incorporates both a benzoyl group and a fluorobenzamide moiety. The molecular formula for this compound is with a molecular weight of 374.4 g/mol. It is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.
The compound can be sourced from various chemical databases and research articles. It is classified under the category of organic compounds, specifically as an amide due to the presence of the carbonyl group attached to a nitrogen atom. Its structural components suggest potential uses in drug development, particularly in targeting receptors or enzymes involved in various biological processes.
The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide can be approached through several synthetic routes. One common method involves the reaction of 1-benzoyl-1,2,3,4-tetrahydroquinoline with 3-fluorobenzoyl chloride under basic conditions. This reaction typically requires an organic solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution.
The reaction mechanism involves the formation of an acyl chloride intermediate that reacts with the amine group of the tetrahydroquinoline derivative. The reaction conditions must be carefully controlled to prevent side reactions and ensure high yield. Techniques such as thin-layer chromatography can be employed to monitor the progress of the reaction.
Key structural data includes:
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide may participate in various chemical reactions typical for amides and aromatic compounds. These include:
Reactions involving this compound are often conducted under controlled conditions to avoid decomposition or unwanted side products. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are essential for confirming product identity and purity.
The mechanism of action for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide is hypothesized to involve interaction with specific biological targets such as receptors or enzymes. The presence of both a benzamide and a tetrahydroquinoline structure suggests potential binding affinity to various targets involved in signaling pathways.
Studies may reveal quantitative data regarding binding affinities (e.g., Ki or IC50 values) through biochemical assays, which help elucidate its pharmacological profile.
Key physical properties include:
Relevant chemical properties include:
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide has potential applications in:
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide represents a synthetically tailored compound within the tetrahydroquinoline class, strategically modified at the C7-position with a meta-fluorinated benzamide moiety. This molecule exemplifies modern medicinal chemistry approaches that merge privileged heterocyclic frameworks with targeted substitutions to enhance bioactivity. Its design leverages the inherent three-dimensionality and metabolic stability of the partially saturated quinoline core while incorporating fluorine as a key modulator of electronic and steric properties. The benzoyl group at the N1-position further diversifies its pharmacophoric landscape, creating a multifunctional scaffold suitable for probing diverse biological targets [2] [5].
The compound belongs to the N-acylated 1,2,3,4-tetrahydroquinoline family, characterized by a bicyclic system comprising a benzene ring fused to a partially saturated six-membered nitrogen heterocycle. This core provides structural rigidity while retaining sufficient conformational flexibility for target engagement. The 7-position substitution with a fluorinated benzamide introduces a planar, electron-deficient aromatic element critical for π-stacking interactions. Pharmacophorically, three key domains emerge:
Table 1: Calculated Physicochemical Descriptors of Key Structural Analogs [1] [2]
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Hydrogen Bond Acceptors | XLogP3 |
---|---|---|---|---|
N-(1-benzoyl-1,2,3,4-THQ-7-yl)-3-fluorobenzamide | C₂₃H₁₉FN₂O₂ | 374.42 (calc.) | 3 (est.) | ~4.2 (est.) |
N-(1-benzoyl-1,2,3,4-THQ-7-yl)-2-(2-fluorophenoxy)acetamide | C₂₄H₂₁FN₂O₃ | 404.44 | 4 | 4.3 |
N-(1-benzoyl-1,2,3,4-THQ-7-yl)-2-methoxybenzamide | C₂₄H₂₂N₂O₃ | 386.45 | 3 | 4.1 |
Tetrahydroquinolines (THQs) have evolved from natural product precursors to rationally designed therapeutics. Early applications exploited their structural mimicry of alkaloids like galipinine and angustureine. Modern development phases include:
Table 2: Evolution of Key Tetrahydroquinoline-Based Bioactive Compounds [5] [10]
Generation | Representative Compound | Primary Target/Activity | Structural Innovation |
---|---|---|---|
1st (1980s-90s) | Simple alkyl/aryl-THQs | Antimicrobial | Unsubstituted or alkylated THQ core |
2nd (2000s) | BTMQ (2-methoxybenzamide-THQ) | Dopamine D2/D3 receptors; Opioid receptors | C7-amide diversification |
3rd (2010s+) | 5-(2-aminoquinazolin-6-yl)-N-(4,4-dimethyl-THQ-7-yl)-2-fluorobenzamide | Tankyrase (Wnt/β-catenin pathway) | Fluorinated benzamide + auxiliary heterocycle |
The incorporation of a 3-fluorobenzamide at C7 is a deliberate strategy to enhance target affinity and pharmacokinetics. Fluorine’s multifaceted roles include:
Table 3: Comparative Effects of Fluorine Substitution on Benzamide Properties [2] [9] [10]
Parameter | Non-Fluorinated Benzamide | 3-Fluorobenzamide | Biological Consequence |
---|---|---|---|
Amide C=O Bond Order | ~1.23 | ~1.25 | Enhanced H-bond acceptance strength |
Aromatic Ring pKa | Neutral | Slight decrease (δ−) | Resistance to electrophilic attacks |
logP (Calculated) | ~2.9 | ~3.2 | Moderate increase in membrane permeability |
Metabolic Lability (t₁/₂) | Moderate (e.g., CYP3A4 hydroxylation) | High (C–F bond inertness) | Improved pharmacokinetic stability |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5